molecular formula C8H8N2O3 B8344340 Methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate

Methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate

Cat. No. B8344340
M. Wt: 180.16 g/mol
InChI Key: DHLNXHZVPVRTET-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

In a manner similar to that described in Referential Example 242, 3-aminopyridine was condensed with methyl 2-chloro-2-oxoacetate to form methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate. In a manner similar to that described in Example 271, the title compound was obtained from the thus-condensed ester product and the compound obtained in Referential Example 310.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.Cl[C:9](=[O:14])[C:10]([O:12][CH3:13])=[O:11]>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH:1][C:9](=[O:14])[C:10]([O:12][CH3:13])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)NC(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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